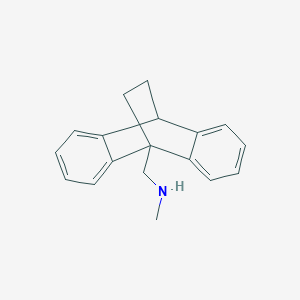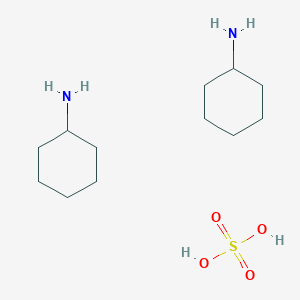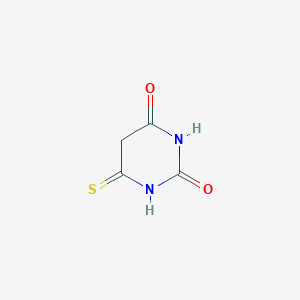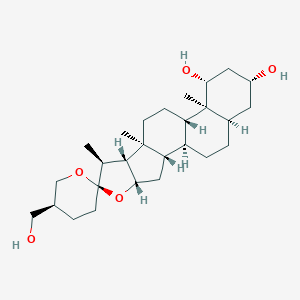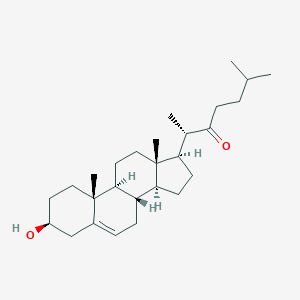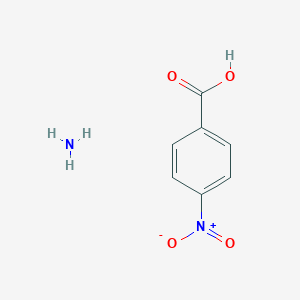
2-phenyl-2,3-dihydro-1H-isoindole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-phenyl-2,3-dihydro-1H-isoindole, also known as tetrahydroisoquinoline, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound has a unique chemical structure that makes it an attractive target for researchers to explore its synthesis, mechanism of action, and potential applications.
Wirkmechanismus
The mechanism of action of 2-phenyl-2,3-dihydro-1H-isoindole is not fully understood. However, it is believed that this compound exerts its biological activities by interacting with various molecular targets in the body, including enzymes, receptors, and ion channels. For example, 2-phenyl-2,3-dihydro-1H-isoindoleoquinoline derivatives have been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemische Und Physiologische Effekte
2-phenyl-2,3-dihydro-1H-isoindole has been found to exhibit various biochemical and physiological effects. For example, this compound has been found to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. Tetrahydroisoquinoline derivatives have also been found to inhibit the activity of various enzymes, including COX-2 and lipoxygenase (LOX). Additionally, 2-phenyl-2,3-dihydro-1H-isoindoleoquinoline derivatives have been found to modulate the activity of ion channels, such as voltage-gated potassium channels.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-phenyl-2,3-dihydro-1H-isoindole in lab experiments include its unique chemical structure, which makes it an attractive target for researchers to explore its synthesis and potential applications. Additionally, 2-phenyl-2,3-dihydro-1H-isoindoleoquinoline derivatives have been found to exhibit various biological activities, making them potential candidates for drug development. The limitations of using 2-phenyl-2,3-dihydro-1H-isoindole in lab experiments include the complexity of its synthesis and the lack of understanding of its mechanism of action.
Zukünftige Richtungen
There are several future directions for the research of 2-phenyl-2,3-dihydro-1H-isoindole. One direction is to explore the synthesis of novel 2-phenyl-2,3-dihydro-1H-isoindoleoquinoline derivatives and evaluate their biological activities. Another direction is to investigate the mechanism of action of 2-phenyl-2,3-dihydro-1H-isoindoleoquinoline derivatives and identify their molecular targets. Additionally, researchers can explore the potential applications of 2-phenyl-2,3-dihydro-1H-isoindoleoquinoline derivatives in various fields, such as material science and organic synthesis.
Synthesemethoden
The synthesis of 2-phenyl-2,3-dihydro-1H-isoindole can be achieved through various methods, including the Pictet-Spengler reaction, the Bischler-Napieralski reaction, and the Friedel-Crafts reaction. The Pictet-Spengler reaction involves the condensation of an amino acid with an aldehyde or ketone to form a 2-phenyl-2,3-dihydro-1H-isoindoleoquinoline. The Bischler-Napieralski reaction involves the cyclization of an N-acylated amino acid with a halogenated ketone or aldehyde. The Friedel-Crafts reaction involves the reaction of an aromatic compound with an acyl chloride or anhydride in the presence of a Lewis acid catalyst.
Wissenschaftliche Forschungsanwendungen
2-phenyl-2,3-dihydro-1H-isoindole has been extensively studied for its potential applications in medicinal chemistry. This compound has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and anticancer properties. Researchers have synthesized various derivatives of 2-phenyl-2,3-dihydro-1H-isoindoleoquinoline and evaluated their biological activities. For example, 2-phenyl-2,3-dihydro-1H-isoindoleoquinoline derivatives have been found to inhibit the growth of cancer cells and induce apoptosis.
Eigenschaften
CAS-Nummer |
19375-67-8 |
|---|---|
Produktname |
2-phenyl-2,3-dihydro-1H-isoindole |
Molekularformel |
C14H13N |
Molekulargewicht |
195.26 g/mol |
IUPAC-Name |
2-phenyl-1,3-dihydroisoindole |
InChI |
InChI=1S/C14H13N/c1-2-8-14(9-3-1)15-10-12-6-4-5-7-13(12)11-15/h1-9H,10-11H2 |
InChI-Schlüssel |
QQULFDKOSHUTTM-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2CN1C3=CC=CC=C3 |
Kanonische SMILES |
C1C2=CC=CC=C2CN1C3=CC=CC=C3 |
Andere CAS-Nummern |
19375-67-8 |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



